![molecular formula C17H27N3O B5620421 [3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5620421.png)
[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol" typically involves condensation reactions, reductions, and the use of specific catalysts or reagents to achieve the desired molecular framework. For instance, methods such as the reaction of benzyl alcohols with chlorofluorobutyrophenone in the presence of NaH/TBAB, followed by reduction to methanols, have been applied in the synthesis of structurally related compounds, offering pathways that might be adapted for the synthesis of this particular molecule (Bisht et al., 2010).
Molecular Structure Analysis
Molecular structure determination techniques such as X-ray crystallography and spectroscopic methods (NMR, IR) are crucial for characterizing compounds like "[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol." These techniques provide detailed information about the arrangement of atoms within the molecule, confirming the geometry, conformation, and overall molecular structure (Huang et al., 2021).
Chemical Reactions and Properties
Chemical properties of organic compounds like this one are often explored through studies of their reactivity, including reactions under various conditions that reveal functional group behaviors, stability, and potential for derivatization. For example, the reaction mechanisms involving cyclopropyl groups can include ring-opening reactions under acidic or basic conditions, providing insights into the reactivity and stability of the cyclopropylmethyl moiety (Lim et al., 2002).
properties
IUPAC Name |
[3-(cyclopropylmethyl)-1-(5-ethyl-2-methylpyrimidin-4-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-15-10-18-13(2)19-16(15)20-8-4-7-17(11-20,12-21)9-14-5-6-14/h10,14,21H,3-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWXVKBFRTGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCCC(C2)(CC3CC3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol |
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